2-Isopentylpyrimidine-4-carboxylic acid

Lipophilicity Physicochemical property SAR

In lead optimization, insufficient cellular permeability often stalls promising scaffolds. This 2-isopentylpyrimidine-4-carboxylic acid solves that by adding ~1.6 logP units without extra H-bond donors/acceptors, enabling intracellular target engagement. Key supply advantages: 1) Consistent 98% purity reduces pre-use purification in parallel synthesis. 2) Branched alkyl chain improves organic solubility for non-polar reaction conditions. 3) Serves as a calibrated lipophilicity probe for multiparameter optimization studies.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B13631470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopentylpyrimidine-4-carboxylic acid
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)CCC1=NC=CC(=N1)C(=O)O
InChIInChI=1S/C10H14N2O2/c1-7(2)3-4-9-11-6-5-8(12-9)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)
InChIKeyHPZQHLKSWORVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopentylpyrimidine-4-carboxylic acid: Structural Identity and Procurement Class


2-Isopentylpyrimidine-4-carboxylic acid (CAS 1310212-36-2) is a 2-alkyl-substituted pyrimidine-4-carboxylic acid with molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . The compound features a branched five-carbon isopentyl chain at the pyrimidine 2-position, distinguishing it from shorter or straight-chain analogs in the same chemical series. It is supplied as a research-grade intermediate with a typical purity specification of 98% . This scaffold belongs to the broader family of heterocyclic carboxylic acids used as building blocks in medicinal chemistry and agrochemical research.

Scaffold 2-Alkylpyrimidine-4-carboxylic acid building block for medicinal chemistry and agrochemical research
Chain Branched isopentyl chain at the 2-position for distinct lipophilicity profile
Grade Research-grade intermediate supplied for synthesis workflows

Why 2-Isopentylpyrimidine-4-carboxylic Acid Cannot Be Trivially Replaced by In-Class Analogs


Within the 2-alkylpyrimidine-4-carboxylic acid series, changes in alkyl chain length and branching produce measurable shifts in lipophilicity, aqueous solubility, and molecular recognition properties that directly affect performance in biological assays and chemical transformations. An isopentyl substituent confers a logP value approximately 1.6 units higher than the unsubstituted parent acid and roughly 0.9 units higher than the 2-methyl analog . These physicochemical differences alter membrane permeability, off-target promiscuity, and metabolic clearance in a manner that cannot be compensated by simple molar-dose adjustment. Consequently, direct substitution of one 2-alkylpyrimidine-4-carboxylic acid for another without experimental re-optimization risks confounding SAR interpretations and compromising synthetic yields.

Alkyl chain length and branching produce measurable shifts in lipophilicity, solubility, and molecular recognition; a 2-isopentyl substitution cannot be mimicked by a shorter or linear chain without altering key properties.
The increased logP versus methyl or unsubstituted analogs may change membrane permeability, off-target promiscuity, and metabolic clearance; direct replacement risks confounding SAR interpretation.
Higher molecular weight (194.2 g/mol vs. 138–152 g/mol for shorter-chain analogs) affects molar dosing and stoichiometric calculations; mass-based procurement cannot be directly transferred.

Quantitative Differentiation Evidence for 2-Isopentylpyrimidine-4-carboxylic Acid


LogP Shift vs. Unsubstituted Pyrimidine-4-carboxylic Acid

The target compound exhibits a logP of 1.7634 , whereas the unsubstituted pyrimidine-4-carboxylic acid has a reported logP of 0.1748 [1], representing a +1.59 log unit increase in hydrophobicity. This difference is consistent with the addition of a five-carbon alkyl chain and is substantially larger than the contribution from a single methylene unit.

LogP vs. Parent Acid
Reported
Δ logP +1.59
Target: 1.76 · Parent: 0.17
Supports cell-permeability screening studies
Computed logP values; experimental validation recommended
Lipophilicity Physicochemical property SAR

LogP Differential vs. 2-Methylpyrimidine-4-carboxylic Acid

Against the closest commonly available 2-alkyl analog, 2-methylpyrimidine-4-carboxylic acid (logP = 0.819) [1], the isopentyl derivative shows a logP increase of +0.944 . This near-one-unit difference places the target compound in a distinctly higher lipophilicity bracket, altering its predicted ADME profile.

LogP vs. 2-Methyl Analog
Reported
Δ logP +0.94
Target: 1.76 · 2-Methyl: 0.82
Supports lead series with elevated lipid solubility
~9-fold higher lipid solubility predicted
Lipophilicity Homolog comparison Medicinal chemistry

Molecular Weight as a Determinant of Molar Dosing and Crystallinity

2-Isopentylpyrimidine-4-carboxylic acid has a molecular weight of 194.23 g/mol , which is 56.1 g/mol heavier than 2-methylpyrimidine-4-carboxylic acid (138.12 g/mol) [1] and 42.1 g/mol heavier than 2-ethylpyrimidine-4-carboxylic acid (152.15 g/mol) . For a given mass of material, this translates to a proportionally lower molar amount, requiring adjustment in stoichiometric calculations.

Molecular Weight
Class-level
194.23 g/mol
vs. 2-methyl: +56.1 · vs. 2-ethyl: +42.1
Impacts mass-based procurement calculations
Higher MW reduces molar amount per gram
Molecular weight Molar dosing Solid-state properties

Purity Consistency vs. Commercial Analogs

Multiple vendors list 2-Isopentylpyrimidine-4-carboxylic acid with a purity of 98% . For comparison, the 2-ethyl analog is commercially available at 95–98% and the 2-methyl analog at 95% [1]. The isopentyl derivative’s consistently reported 98% purity may offer procurement predictability for applications sensitive to impurity profiles, though the absolute difference is modest.

Purity Specification
Specification review
98% (HPLC)
vs. 2-methyl analog: 95% typical
May support assay reproducibility
Supplier-reported purity; batch verification advised
Purity Procurement Quality control

Recommended Application Scenarios Based on 2-Isopentylpyrimidine-4-carboxylic Acid Differentiation Evidence


Fragment-to-Lead Optimization Requiring Elevated Lipophilicity

In lead optimization campaigns where the initial fragment (e.g., unsubstituted pyrimidine-4-carboxylic acid) lacks sufficient cellular permeability, 2-isopentylpyrimidine-4-carboxylic acid can serve as a next-generation building block that adds ~1.6 logP units without introducing additional hydrogen-bond donors or acceptors . This property makes it a preferred choice for hit-to-lead programs targeting intracellular enzymes or central nervous system receptors where passive membrane crossing is a proximate requirement.

Physicochemical Property Calibration in Homolog Series SAR

The logP gap of approximately 0.94 relative to the 2-methyl analog positions the isopentyl derivative as a calibration tool for quantifying the impact of lipophilicity on potency and selectivity within a defined pyrimidine-4-carboxylic acid series. This supports robust multiparameter optimization (MPO) by providing a well-defined homolog with incremental logP displacement.

Building Block for Scalable Synthesis with Predictable Purity

With multiple independent vendors reporting 98% purity , the compound provides dependable procurement quality, minimizing the need for pre-use purification in combinatorial library synthesis or automated parallel chemistry workflows. The branched alkyl chain also imparts improved organic solubility, facilitating solution-phase chemistry in non-polar solvents.

Analytical Reference Standard for Lipophilic Impurity Profiling

Given its well-defined physicochemical properties , 2-isopentylpyrimidine-4-carboxylic acid can be employed as a retention-time marker or system suitability standard in reversed-phase HPLC methods designed to resolve closely related alkylpyrimidine carboxylic acids in reaction monitoring or impurity profiling.

Application
Selection Property
Validation Focus
Lead optimization for intracellular targets
Branched isopentyl chain for increased lipophilicity
Passive permeability & cellular uptake assays
Homolog SAR calibration
Incremental logP displacement within series
Multiparameter optimization (MPO) studies
Scalable synthesis with predictable purity
Research-grade purity specification
Pre-use purification requirement assessment
HPLC system suitability marker
Defined physicochemical properties
Retention time reproducibility in alkylpyrimidine analysis
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